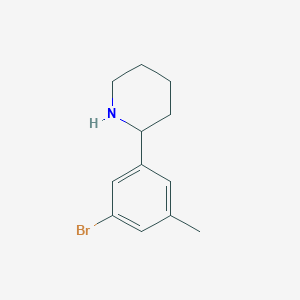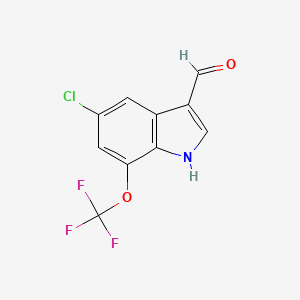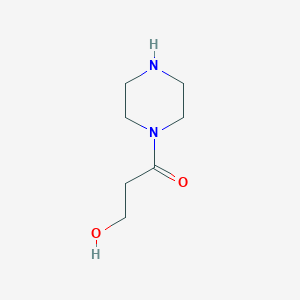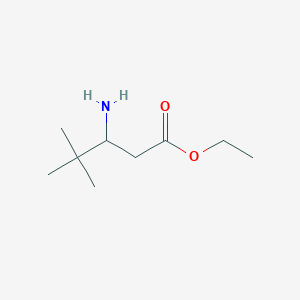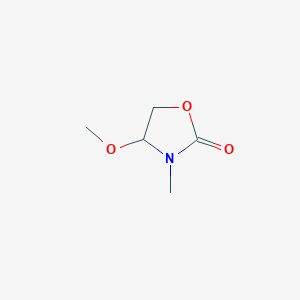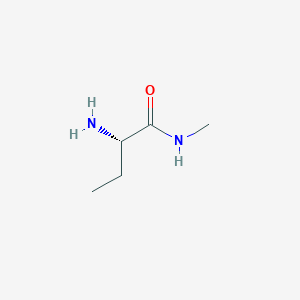
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The compound this compound has the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine, can be achieved through various methods. . This reaction typically proceeds under photochemical conditions, resulting in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine has several scientific research applications, including:
Biology: Azetidines, including this compound, are studied for their potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological research. The compound’s unique structure and reactivity allow it to interact with various biomolecules, leading to different biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles. Examples include:
Aziridines: These compounds have a three-membered ring structure and exhibit different reactivity due to their higher ring strain.
Other Azetidines: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure but differ in their functional groups and properties.
Uniqueness
This compound is unique due to the presence of the bromo and dimethoxyphenyl groups, which impart specific reactivity and properties to the compound
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-(2-bromo-4,5-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-10-5-7(9-3-4-13-9)8(12)6-11(10)15-2/h5-6,9,13H,3-4H2,1-2H3 |
Clé InChI |
JDIPIXBHGGUKOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2CCN2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


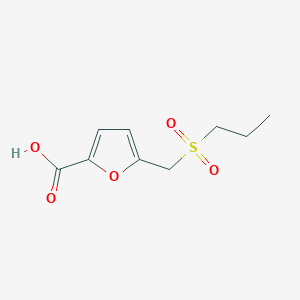
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
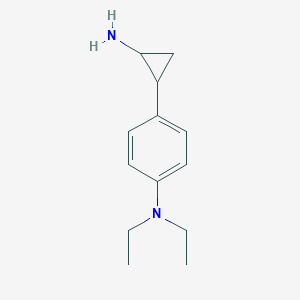
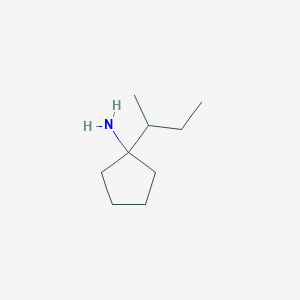
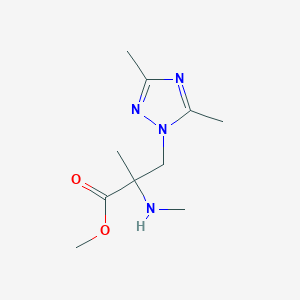

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
